8-Cyclopropylquinoline
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Overview
Description
8-Cyclopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a cyclopropyl group into the quinoline structure can enhance its biological activity and stability, making this compound a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The cyclopropyl group can be introduced through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve greener and more sustainable production processes .
Chemical Reactions Analysis
Types of Reactions: 8-Cyclopropylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
8-Cyclopropylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 8-Cyclopropylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with metal ions, forming complexes that can interfere with various biological processes .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
8-Hydroxyquinoline: A derivative with enhanced chelating properties and biological activity.
Ciprofloxacin: A fluoroquinolone antibiotic with a cyclopropyl group, known for its potent antibacterial activity.
Uniqueness of 8-Cyclopropylquinoline: this compound is unique due to the presence of the cyclopropyl group, which can enhance its stability and biological activity compared to other quinoline derivatives. This structural modification can lead to improved pharmacokinetic properties and a broader spectrum of activity .
Properties
Molecular Formula |
C12H11N |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-cyclopropylquinoline |
InChI |
InChI=1S/C12H11N/c1-3-10-4-2-8-13-12(10)11(5-1)9-6-7-9/h1-5,8-9H,6-7H2 |
InChI Key |
XAJSOPHBYUJCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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